molecular formula C17H23NO3 B2545471 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 2007930-97-2

4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B2545471
CAS No.: 2007930-97-2
M. Wt: 289.375
InChI Key: FDZOEEHTQQCMGC-GQCTYLIASA-N
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Description

4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a hydroxy group, and a benzyl ester group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with a suitable hydroxybutenyl derivative under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxy group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester can be used to study enzyme interactions and biochemical pathways. Its structural similarity to natural compounds may make it useful in probing biological systems.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Hydroxybutenyl compounds

  • Benzyl esters

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Properties

IUPAC Name

benzyl 4-[(E)-4-hydroxybut-1-enyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-4,6-8,15,19H,5,9-14H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZOEEHTQQCMGC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=CCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1/C=C/CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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